molecular formula C13H16N2O B13133313 5-(4-(tert-Butyl)phenyl)oxazol-2-amine

5-(4-(tert-Butyl)phenyl)oxazol-2-amine

Cat. No.: B13133313
M. Wt: 216.28 g/mol
InChI Key: YSQISXPCRCQCIT-UHFFFAOYSA-N
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Description

5-(4-(tert-Butyl)phenyl)oxazol-2-amine is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(tert-Butyl)phenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(tert-butyl)benzoyl chloride with an amine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-(tert-Butyl)phenyl)oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

5-(4-(tert-Butyl)phenyl)oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyl)phenyl oxazole
  • 2-tert-Butyl-4-(4-chlorophenyl)oxazole
  • 4-(4-bromophenyl)-2-tert-butyloxazole

Uniqueness

5-(4-(tert-Butyl)phenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15)

InChI Key

YSQISXPCRCQCIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(O2)N

Origin of Product

United States

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